sFRP-1 Inhibitor

Beschreibung

Overview of Secreted Frizzled-Related Protein 1 (sFRP-1) in Biological Systems

sFRP-1 is a 35 kDa secreted glycoprotein (B1211001) that belongs to a family of five such proteins in humans (sFRP1-5). wikipedia.org These proteins function as extracellular signaling ligands. wikipedia.org sFRP-1 is expressed in a variety of human tissues, with the highest concentrations found in the heart. wikipedia.orgcusabio.com It plays a crucial role in numerous biological processes, including embryonic development, tissue homeostasis, and cell differentiation. wikipedia.orgmaayanlab.cloud For instance, sFRP-1 is involved in determining the polarity of photoreceptor cells in the retina and plays a role in bone formation by regulating osteoblast and osteocyte survival. wikipedia.orgoup.com The protein's function can be influenced by its localization; an unspliced form of sFRP-1 found in the lung and liver contains a hydrophobic region that may anchor it to the cell membrane, potentially altering its ability to antagonize Wnt signaling compared to the untethered form. wikipedia.org

Fundamental Role of sFRP-1 in Wnt Signaling Pathway Modulation

The Wnt signaling pathway is a complex network essential for a wide range of developmental and physiological processes. wikipedia.org sFRP-1 primarily modulates this pathway by acting as a soluble antagonist. patsnap.comwikipedia.org It can directly bind to Wnt proteins through its Frizzled-like cysteine-rich domain, preventing them from interacting with their cell surface Fz receptors. rndsystems.comwikipedia.org Additionally, sFRP-1 can form non-functional complexes with the Fz receptors themselves, further inhibiting Wnt signaling. rndsystems.comwikipedia.org Interestingly, the effect of sFRP-1 on Wnt signaling can be biphasic; at high concentrations, it acts as an antagonist, while at lower concentrations, it may promote Wnt activity. rndsystems.comwikipedia.org

Canonical Wnt/β-catenin Signaling Pathway Regulation by sFRP-1

The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is a crucial regulator of gene expression. patsnap.comahajournals.org In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. When a Wnt ligand binds to its Fz receptor and LRP5/6 co-receptor, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription by partnering with TCF/LEF transcription factors. ahajournals.orgarvojournals.org

sFRP-1 primarily inhibits this pathway by sequestering Wnt ligands, thereby preventing the stabilization of β-catenin. ontosight.aiuniprot.org By binding to Wnt proteins, sFRP-1 blocks their interaction with Fz receptors, leading to decreased intracellular β-catenin levels. uniprot.orgmybiosource.com Research has shown that in human trabecular meshwork cells, treatment with WNT3a induces β-catenin translocation to the nucleus, an effect that is blocked by co-treatment with sFRP-1. arvojournals.org Furthermore, one study has suggested that sFRP-1 might also directly bind to cytoplasmic β-catenin, preventing its interaction with TCF in the nucleus. mdpi.com

Non-Canonical Wnt Signaling Pathways and sFRP-1 Interactions

In addition to the canonical pathway, there are non-canonical Wnt pathways that are independent of β-catenin and regulate processes like cell polarity and calcium signaling. ahajournals.orgresearchgate.net The interaction of sFRP-1 with these pathways is more complex and less uniformly defined.

Some studies suggest that sFRP-1 can inhibit non-canonical signaling. For instance, in a mouse model of obstructive nephropathy, the absence of sFRP-1 led to increased levels of phosphorylated c-Jun, a marker of the non-canonical Wnt/Planar Cell Polarity (PCP) pathway, suggesting that sFRP-1 normally suppresses this pathway to protect against renal damage. nih.gov Conversely, other research indicates that sFRP-1's interaction with Fz receptors might primarily affect non-canonical components. biologists.com There is also evidence suggesting that sFRP-1 does not modulate non-canonical signaling in certain cell types, such as human trabecular meshwork cells. researchgate.net

Aberrant sFRP-1 Expression and Wnt Pathway Dysregulation in Pathological States

Beyond cancer, aberrant sFRP-1 levels are implicated in other conditions. In glaucoma, increased expression of sFRP-1 in the trabecular meshwork is associated with elevated intraocular pressure. maayanlab.cloudarvojournals.org In fibrotic diseases, such as lung fibrosis, reduced levels of sFRP-1 have been observed. researchgate.net Conversely, in conditions like rheumatoid arthritis, SFRP1 has been shown to negatively modulate pyroptosis in fibroblast-like synoviocytes. frontiersin.org

Rationale for sFRP-1 Inhibitors as Targeted Therapeutic Modalities

The critical role of sFRP-1 in modulating the Wnt pathway, and the consequences of its dysregulation in disease, provide a strong rationale for the development of sFRP-1 inhibitors as targeted therapies. patsnap.com In diseases characterized by excessive sFRP-1 activity, such as certain forms of glaucoma where elevated sFRP-1 contributes to increased intraocular pressure, inhibiting sFRP-1 could restore normal Wnt signaling and alleviate the pathology. arvojournals.org

In the context of regenerative medicine, inhibiting sFRP-1 could enhance the body's natural repair processes. patsnap.com For instance, in bone, where sFRP-1 acts as a negative regulator of bone formation, its inhibition could stimulate osteoblast activity and increase bone mass. oup.comnih.gov Small molecule inhibitors of sFRP-1 have been developed and shown to increase bone formation in ex vivo models. nih.govresearchgate.net One such inhibitor, WAY-316606, has been demonstrated to promote mineralization in periodontal ligament cells and attenuate osteoclastogenesis. nih.govnih.gov These findings highlight the potential of sFRP-1 inhibitors as a novel therapeutic approach for a range of conditions, from cancer and degenerative diseases to tissue regeneration. patsnap.com

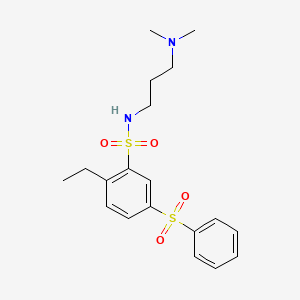

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S2/c1-4-16-11-12-18(26(22,23)17-9-6-5-7-10-17)15-19(16)27(24,25)20-13-8-14-21(2)3/h5-7,9-12,15,20H,4,8,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFFSIFXFHJJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648874 | |

| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915754-88-0 | |

| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Sfrp 1 Inhibitor Action

Direct Interaction and Sequestration of Wnt Ligands via Netrin (NTR) Domain

One of the primary mechanisms by which sFRP-1 inhibits Wnt signaling is through the direct binding and sequestration of Wnt ligands. mdpi.comrndsystems.com This interaction is mediated by the NTR domain of sFRP-1. mdpi.comnih.gov By binding directly to Wnt proteins in the extracellular space, sFRP-1 effectively prevents these ligands from engaging with their Frizzled (Fz) family receptors on the cell surface. wikipedia.org This sequestration is a crucial step in antagonizing the Wnt pathway, as it blocks the initial signal for pathway activation. mdpi.com Studies have demonstrated that the NTR domain is not only capable of binding Wnt ligands but is also essential for the full inhibitory function of the sFRP-1 protein. nih.govnih.gov While some early studies emphasized the role of the CRD in Wnt binding, subsequent research has clarified that the NTR domain is a key player in this interaction, with some evidence suggesting it is the primary site for Wnt association. nih.govnih.govcsic.es

Binding to Frizzled (Fz) Receptors via Cysteine-Rich Domain (CRD) and Prevention of Ligand Interaction

The Cysteine-Rich Domain (CRD) of sFRP-1 shares significant sequence homology (30-50%) with the CRD of Fz receptors, which is the site where Wnt proteins normally bind. wikipedia.org This structural similarity allows the sFRP-1 CRD to act as a competitive inhibitor. plos.org There are two main ways this interaction inhibits Wnt signaling.

First, the sFRP-1 CRD can bind directly to Wnt ligands, sequestering them from the Fz receptor, a function it shares with the NTR domain. nih.govrndsystems.com Second, sFRP-1 can form a non-functional complex with the Fz receptor itself by binding directly to the receptor's CRD. wikipedia.orgnih.gov This sFRP-1/Fz complex formation physically obstructs the Wnt ligand from accessing its binding site on the receptor, thereby preventing signal transduction. mdpi.complos.org Both the NTR and CRD domains are considered necessary for the most effective inhibition of the Wnt pathway. mdpi.com

Direct Binding to Cytoplasmic β-catenin and Inhibition of TCF/LEF Complex Formation

While sFRP-1 is primarily known as an extracellular inhibitor, some studies suggest it may also have intracellular functions. mdpi.com One proposed mechanism involves the direct binding of sFRP-1 to cytoplasmic β-catenin. mdpi.com In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin are pivotal. Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes. mdpi.comfrontierspartnerships.org

It has been proposed that sFRP-1 can circumvent its extracellular roles and directly interact with β-catenin in the cytoplasm. mdpi.com This binding may inhibit the interaction between β-catenin and TCF in the nucleus, providing an additional layer of Wnt signaling blockade. mdpi.com This direct intracellular action would lead to a decrease in intracellular β-catenin levels, further suppressing the pathway. proteinatlas.orgmedchemexpress.comgenecards.org

Modulation of Downstream Wnt Target Gene Transcription and Protein Expression

The inhibitory actions of sFRP-1 culminate in the altered expression of downstream Wnt target genes. By preventing Wnt signaling, sFRP-1 leads to the degradation of β-catenin, which in turn reduces the transcription of genes responsible for cell proliferation and survival. spandidos-publications.comnih.gov Restoration of sFRP-1 expression in cancer cells has been shown to inhibit Wnt activity, leading to the destabilization of β-catenin and the downregulation of its key target genes. nih.gov

Key target genes and proteins affected by sFRP-1 include:

β-catenin: sFRP-1 expression leads to decreased levels of both cytoplasmic and total β-catenin. frontierspartnerships.orgspandidos-publications.comresearchgate.net

c-Myc: This potent oncogene is a well-known Wnt target. sFRP-1 expression reduces c-Myc levels, contributing to decreased cell proliferation. frontierspartnerships.orgnih.govresearchgate.net

Cyclin D1: A crucial cell cycle regulator, Cyclin D1 expression is diminished in the presence of sFRP-1, leading to delays in the G1 phase of the cell cycle. frontierspartnerships.orgnih.govahajournals.org

Survivin: While less commonly detailed in the context of sFRP-1 specifically, as a key anti-apoptotic protein often regulated by Wnt/β-catenin signaling, its expression is expected to be downregulated by sFRP-1's inhibitory action.

AXIN2 and LEF1: These are direct transcriptional targets and components of the Wnt pathway itself, forming a negative feedback loop. sFRP-1 activity would be expected to reduce their expression by inhibiting the pathway.

The table below summarizes the observed effects of sFRP-1 on these key Wnt pathway targets based on various research findings.

| Target Gene/Protein | Effect of sFRP-1 Expression | Cellular Consequence | References |

| β-catenin | Decrease | Inhibition of Wnt signal transduction | frontierspartnerships.orgnih.govspandidos-publications.comresearchgate.net |

| c-Myc | Decrease | Reduced cell proliferation | aacrjournals.orgfrontierspartnerships.orgnih.govresearchgate.net |

| Cyclin D1 | Decrease | Inhibition of cell cycle progression (G1 delay) | aacrjournals.orgfrontierspartnerships.orgnih.govresearchgate.netahajournals.org |

| Survivin | Decrease (Inferred) | Potential increase in apoptosis | |

| AXIN2 | Decrease (Inferred) | Disruption of negative feedback loop | |

| LEF1 | Decrease (Inferred) | Reduced transcription of Wnt target genes |

Cross-talk and Interplay with Other Critical Signaling Pathways

The function of sFRP-1 is not limited to the Wnt pathway; it also engages in significant cross-talk with other major cellular signaling networks, including the Transforming Growth Factor-beta (TGF-β) and Hedgehog (Hh) pathways. mdpi.com

Transforming Growth Factor-beta (TGF-β) Signaling Pathway

The interaction between sFRP-1 and the TGF-β pathway is complex and appears to be highly context-dependent, with reports showing both synergistic and antagonistic relationships. mdpi.comspandidos-publications.com

Inhibitory Cross-talk: In some contexts, sFRP-1 can inhibit TGF-β activity. For example, ectopic expression of sFRP-1 has been shown to suppress TGF-β signaling. mdpi.com In trabecular meshwork cells, sFRP-1 was found to inhibit the basal signaling activity of the TGF-β pathway. arvojournals.org

Activating Cross-talk: Conversely, in certain cancers like gastric cancer, upregulation of sFRP-1 has been associated with the activation of the TGF-β pathway, promoting cell proliferation and invasion. mdpi.comspandidos-publications.com This effect may be mediated through the activation of GSK3β and Rac1, which can modulate Smad3 activity. spandidos-publications.comresearchgate.net

TGF-β Regulating sFRP-1: The regulation can also occur in the opposite direction. In some lung and breast cancer models, TGF-β signaling has been shown to suppress the expression of sFRP-1. mdpi.commdpi.com The loss of sFRP-1, in turn, can render cells more sensitive to TGF-β signaling, enhancing the expression of targets like Integrin β3 and PAI-1, which are involved in cell migration. mdpi.comnih.gov

Hedgehog (Hh) Signaling Pathway

The Hedgehog (Hh) and Wnt pathways often exhibit a reciprocal inhibitory relationship, and sFRP-1 is a key mediator of this cross-talk. nih.govspandidos-publications.com Hh signaling acts upstream of the Wnt pathway and negatively regulates its activity by directly controlling the expression of sFRP-1. nih.govspandidos-publications.com

The mechanism involves the Gli family of transcription factors, which are the final effectors of the Hh pathway. mdpi.com The promoter region of the SFRP1 gene contains binding sites for Gli1, making SFRP1 a direct transcriptional target of the Hh pathway. mdpi.com Therefore, activation of Hh signaling leads to increased transcription and expression of sFRP-1. mdpi.comnih.gov This elevated level of sFRP-1 then antagonizes the Wnt pathway, providing a molecular basis for the observed inhibition of Wnt signaling by the Hh pathway. mdpi.comnih.gov Knocking down sFRP-1 in cells with active Hh signaling can reverse this inhibition and restore Wnt-mediated β-catenin accumulation. mdpi.comnih.gov This regulatory loop is crucial in development and its dysregulation is implicated in several cancers. mdpi.comnih.gov

Notch Signaling Pathway (e.g., ADAM10 regulation)

Secreted Frizzled-Related Protein 1 (sFRP-1) has been identified as a significant modulator of the Notch signaling pathway, primarily through its interaction with A Disintegrin and Metalloproteinase 10 (ADAM10). frontiersin.orgcsic.esuniv-smb.fr ADAM10 is a key enzyme responsible for the proteolytic cleavage of the Notch receptor, a critical step for the activation of Notch signaling. csic.es

Research indicates that sFRP-1 can directly bind to ADAM10 and downregulate its α-secretase activity. frontiersin.orgcsic.es This inhibition of ADAM10 by sFRP-1 effectively blocks the activation of the Notch signaling pathway. frontiersin.org For instance, in the developing mouse retina, the genetic inactivation of Sfrp1 and the functionally redundant Sfrp2 leads to a transient upregulation of Notch signaling, demonstrating the inhibitory role of sFRPs on this pathway. csic.esuniv-smb.fr This interaction is independent of the canonical Wnt signaling pathway, highlighting a novel function for sFRP-1 beyond its role as a Wnt antagonist. csic.es

The regulation of ADAM10 by sFRP-1 has broader implications, as ADAM10 has other substrates, including the Amyloid Precursor Protein (APP). csic.esuniv-smb.fr By inhibiting ADAM10, sFRP-1 can influence the processing of these substrates, which is relevant in various pathological conditions, including Alzheimer's disease. csic.esmdpi.com In the context of rheumatoid arthritis, sFRP-1's ability to bind to ADAM10 and suppress Notch signaling is considered a mechanism for its potential therapeutic effects. frontiersin.org

Table 1: sFRP-1 Interaction with Notch Signaling Pathway Components

| Interacting Protein | Effect of sFRP-1 | Consequence |

|---|---|---|

| ADAM10 | Binds to and downregulates its metalloprotease activity. frontiersin.orgcsic.es | Inhibition of Notch receptor cleavage and subsequent pathway activation. frontiersin.orgcsic.es |

| Notch Receptor | Indirectly inhibits its activation by targeting ADAM10. frontiersin.org | Reduced release of the Notch intracellular domain (NICD) and decreased transcription of Notch target genes. frontiersin.org |

Hypoxia-Inducible Factor (HIF) Pathway

sFRP-1 plays a role in modulating the Hypoxia-Inducible Factor (HIF) pathway, particularly in the context of neuroinflammation. biorxiv.orgcsic.es The HIF pathway is a critical cellular response mechanism to low oxygen levels (hypoxia) and is involved in regulating various processes, including inflammation. nih.gov

Studies have shown that in neuroinflammatory conditions, astrocyte-derived sFRP-1 can amplify the microglial inflammatory response. biorxiv.orgcsic.es This is achieved, in part, by promoting the full expression of downstream targets of HIF. biorxiv.orgcsic.es While the expression of Hif1α itself may not be significantly altered, sFRP-1 allows for the upregulation of HIF-dependent genes such as Vegfa, Sod2, Mif, Aldoa, and Ldha in microglial cells following an inflammatory stimulus. biorxiv.org

This suggests that sFRP-1 acts as a critical communication link from astrocytes to microglia, sustaining a chronic inflammatory state by potentiating the HIF-dependent inflammatory pathway. biorxiv.orgcsic.es In clear cell renal cell carcinoma, a different aspect of the interplay between these pathways is observed. Under hypoxic conditions or with the loss of the von Hippel-Lindau (VHL) tumor suppressor, β-catenin is recruited by HIF-1α to the promoters of genes that enhance tumor cell survival. aacrjournals.org This indicates a convergence of the Wnt/β-catenin and hypoxia pathways, where sFRP-1, as a Wnt inhibitor, can indirectly influence these processes. aacrjournals.org

Nuclear Factor-kappa B (NF-κB) Pathway

sFRP-1 has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammatory responses. biorxiv.orgcsic.es In the central nervous system, sFRP-1 derived from astrocytes can amplify and sustain microglial activation during neuroinflammation. biorxiv.orgcsic.es

The molecular mechanism involves sFRP-1 enabling the full expression of downstream targets of not only the HIF pathway but also, to a lesser extent, the NF-κB pathway. biorxiv.orgcsic.es This suggests that sFRP-1 acts as an amplifier of the inflammatory cascade, contributing to the establishment of a chronic inflammatory state. biorxiv.orgcsic.es Silencing of Sfrp1 has been proposed as a strategy to be combined with the silencing of key genes in the NF-κB pathway to synergistically enhance the pro-osteogenic properties of mesenchymal stem cells by modulating the inflammatory microenvironment. isciii.esisciii.es

Extracellular Signal-Regulated Kinase (ERK) Pathway

Research has demonstrated that sFRP-1 can directly influence the Extracellular Signal-Regulated Kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival. nih.govnih.gov In human lung epithelial cells, treatment with sFRP-1 has been shown to induce the phosphorylation of ERK. nih.gov

This activation of the ERK pathway by sFRP-1 has functional consequences, including the upregulation of matrix metalloproteinases. nih.govnih.gov Specifically, the induction of MMP1 by cigarette smoke, a factor in the development of emphysema, is dependent on ERK activation. nih.gov The finding that sFRP-1 can activate ERK and subsequently increase MMP1 expression suggests that sFRP-1 can replicate biological processes associated with lung tissue destruction. nih.govnih.govresearchgate.net This highlights a role for sFRP-1 in pathological conditions that is distinct from its function in developmental processes. nih.govnih.gov

Glycogen (B147801) Synthase Kinase-3 beta (GSK3β)/Rac1 Axis

sFRP-1 has been found to exert effects on cellular behavior through the Glycogen Synthase Kinase-3 beta (GSK3β)/Rac1 axis. mdpi.comnih.govnih.gov In certain cellular contexts, such as gastric cancer, overexpression of sFRP-1 leads to the restoration of GSK3β activity. nih.govnih.gov GSK3β is a multifunctional serine/threonine kinase, and its activity is often inhibited in the canonical Wnt signaling pathway. By counteracting this inhibition, sFRP-1 can influence downstream signaling. mdpi.com

The restored activity of GSK3β, in turn, activates the Rac family small GTPase 1 (Rac1). nih.govnih.gov Rac1 is a key regulator of the actin cytoskeleton and is involved in cell migration and invasion. nih.gov Studies have shown that the activation of the GSK3β/Rac1 axis by sFRP-1 is associated with increased cell growth and migration/invasion in gastric cancer cells. nih.govnih.gov Inhibition of either GSK3β or Rac1 can abolish these effects of sFRP-1. nih.gov This indicates that the GSK3β/Rac1 axis is a critical mediator of sFRP-1's tumor-promoting functions in specific cancer types. nih.govnih.gov

Table 2: sFRP-1-Mediated Regulation of the GSK3β/Rac1 Axis

| Component | Effect of sFRP-1 Overexpression | Downstream Consequence |

|---|---|---|

| GSK3β | Restores activity by preventing inhibitory phosphorylation. nih.govnih.gov | Activation of Rac1. nih.govnih.gov |

| Rac1 | Activated by GSK3β. nih.govnih.gov | Increased cell growth, migration, and invasion. nih.gov |

Metalloproteinase Regulation (e.g., MMP1, MMP9, TIMP1, Xolloid-related)

sFRP-1 has been shown to be a significant regulator of metalloproteinase expression, particularly Matrix Metalloproteinase 1 (MMP1) and Matrix Metalloproteinase 9 (MMP9). nih.govnih.gov In studies involving human lung epithelial cells, the expression of sFRP-1 led to a notable upregulation in the production of both MMP1 and MMP9. nih.govnih.govresearchgate.net This effect was observed in both pneumocytes and small airway epithelial cells. nih.gov

The induction of these MMPs by sFRP-1 is significant as MMP1 and MMP9 are implicated in tissue remodeling and destruction in pathological conditions like emphysema. nih.gov The mechanism for this upregulation involves the activation of the ERK signaling pathway by sFRP-1. nih.gov

Interestingly, while sFRP-1 increases the expression of MMP1 and MMP9, it does not appear to alter the production of their endogenous inhibitor, Tissue Inhibitor of Metalloproteinase 1 (TIMP1). nih.govnih.gov This imbalance, favoring increased proteinase activity, can contribute to the breakdown of the extracellular matrix. nih.gov The positive correlation between sFRP-1 and MMP expression has been observed in both adult and developing lung tissue. nih.gov

Table 3: Regulation of Metalloproteinases by sFRP-1

| Metalloproteinase/Inhibitor | Effect of sFRP-1 | Cellular Context |

|---|---|---|

| MMP1 | Upregulated. nih.govnih.gov | Human lung epithelial cells. nih.gov |

| MMP9 | Upregulated. nih.govnih.gov | Human lung epithelial cells, developing mouse lung. nih.gov |

| TIMP1 | No significant change in expression. nih.govnih.gov | Human lung epithelial cells, developing mouse lung. nih.gov |

Therapeutic Implications and Preclinical Research Frontiers of Sfrp 1 Inhibitors

Oncology: Repurposing sFRP-1 Inhibitors for Cancer Therapy

The role of sFRP-1 in cancer is complex, with some studies suggesting it can also have tumor-promoting functions depending on the cellular context. nih.govspandidos-publications.com However, a significant body of preclinical research focuses on the anti-tumor effects of inhibiting sFRP-1 or restoring its function in cancers where its expression is lost.

Modulating Tumor Growth, Proliferation, and Apoptosis

The inhibition of sFRP-1 has shown considerable promise in modulating fundamental cancer cell processes such as growth, proliferation, and programmed cell death (apoptosis).

Restoring sFRP-1 function has been demonstrated to inhibit tumor growth. In preclinical models of epithelial ovarian cancer, overexpression of the SFRP1 gene led to the inhibition of tumor growth in vivo. frontierspartnerships.org Similarly, in studies involving clear cell renal cell carcinoma (ccRCC) and triple-negative breast cancer (TNBC) cells, the addition of exogenous sFRP-1 resulted in a dose-dependent inhibition of cancer cell growth through the induction of apoptosis. nih.govresearchgate.net This suggests that the epigenetic silencing of sFRP-1 is a crucial factor for the survival of these cancer cells. nih.gov

The impact of sFRP-1 on apoptosis is a recurring theme in preclinical studies. In human colorectal cancer cell lines, the administration of recombinant human sFRP-1 (rhSFRP-1) led to a measurable increase in apoptosis. plos.orgplos.org Conversely, knocking down sFRP-1 in triple-negative breast cancer cells resulted in reduced apoptotic events. nih.gov In human U251 glioma cells, sFRP-1 functions as a tumor suppressor, and its overexpression can inhibit cell growth. nih.gov Furthermore, research has shown that hydrogen peroxide-induced apoptosis in these cells is partially mediated by the demethylation of the SFRP1 gene, a process that can be counteracted by the sFRP-1 inhibitor WAY-316606. nih.gov

The modulation of cell proliferation is another key outcome of manipulating sFRP-1 activity. Overexpression of sFRP-1 has been shown to inhibit the proliferation of oral squamous cell carcinoma cells. mdpi.com In gastric cancer, however, the role of sFRP-1 appears more complex, with some studies indicating that its overexpression can promote cell proliferation by activating TGF-β signaling. spandidos-publications.com

| Research Finding | Cancer Type/Model | Effect of sFRP-1 Modulation | Citation |

| Overexpression of SFRP1 gene | Epithelial Ovarian Cancer (in vivo) | Inhibited tumor growth | frontierspartnerships.org |

| Addition of exogenous sFRP-1 | Clear Cell Renal Cell Carcinoma, Triple-Negative Breast Cancer (in vitro) | Inhibited cancer cell growth, induced apoptosis | nih.govresearchgate.net |

| Administration of rhSFRP-1 | Colorectal Cancer (HCT116 cell line) | Increased apoptosis | plos.orgplos.org |

| Knockdown of sFRP-1 | Triple-Negative Breast Cancer (in vitro) | Reduced apoptosis | nih.gov |

| Overexpression of sFRP-1 | Oral Squamous Cell Carcinoma (Cal27 cells) | Inhibited cell proliferation | mdpi.com |

| Overexpression of sFRP-1 | Gastric Cancer (in vitro) | Promoted cell proliferation | spandidos-publications.com |

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Preclinical evidence strongly suggests that sFRP-1 plays a significant role in inhibiting these processes.

In oral squamous cell carcinoma, the overexpression of sFRP-1 was found to inhibit both cell invasion and migration. mdpi.com Similarly, in epithelial ovarian cancer models, sFRP-1 overexpression significantly hampered the migration and invasion of cancer cells. frontierspartnerships.org Conversely, knocking down sFRP-1 in these cells promoted their migratory and invasive capabilities. frontierspartnerships.org

Studies on triple-negative breast cancer have also shown that a reduction in sFRP-1 expression leads to increased migration and invasion potential. nih.gov This effect is thought to be mediated through pathways that are not reliant on Wnt signaling. nih.gov In gastric cancer cells, while sFRP-1 overexpression was linked to increased proliferation, treatment with inhibitors of downstream effectors like Rac1 (NSC23766) or GSK3β (IM-12) significantly inhibited the migration of sFRP-1-overexpressing cells. spandidos-publications.com

| Research Finding | Cancer Type/Model | Effect of sFRP-1 Modulation | Citation |

| Overexpression of sFRP-1 | Oral Squamous Cell Carcinoma (Cal27 cells) | Inhibited cell invasion and migration | mdpi.com |

| Overexpression of sFRP-1 | Epithelial Ovarian Cancer (OVCAR4 cells) | Inhibited cell migration and invasion | frontierspartnerships.org |

| Knockdown of sFRP-1 | Epithelial Ovarian Cancer (OVCAR4 cells) | Promoted cell migration and invasion | frontierspartnerships.org |

| Knockdown of sFRP-1 | Triple-Negative Breast Cancer (in vitro) | Increased migration and invasion | nih.gov |

| Inhibition of Rac1/GSK3β | Gastric Cancer (SGC-7901/sFRP1 cells) | Inhibited migration of sFRP-1 overexpressing cells | spandidos-publications.com |

Specific Cancer Types Under Investigation

In colorectal cancer (CRC), the loss of sFRP-1 expression is a frequent and early event, often due to promoter hypermethylation. nih.govresearchgate.net This epigenetic silencing is thought to contribute to the constitutive activation of the Wnt signaling pathway, a key driver of colorectal tumorigenesis. researchgate.net

Preclinical studies have shown that restoring sFRP-1 function can attenuate Wnt signaling even in CRC cells with downstream mutations in the pathway. researchgate.net The administration of recombinant sFRP-1 has been demonstrated to induce apoptosis in CRC cell lines. plos.orgplos.org Myofibroblasts in the tumor microenvironment are a significant source of sFRP-1, and the loss of this paracrine inhibitory signal is believed to support tumor proliferation. plos.orgplos.org Interestingly, one study found that in preclinical models of colorectal cancer liver metastasis (CRLM), sFRP-1 derived from inflammatory cancer-associated fibroblasts (CAFs) promoted tumor stemness and metastasis by binding to FGFR2 and activating the HIF1 signaling pathway. thno.org This highlights the context-dependent and complex role of sFRP-1 in CRC.

In breast cancer, particularly the aggressive triple-negative breast cancer (TNBC) subtype, the role of sFRP-1 is an active area of investigation. nih.govnih.govbiorxiv.org Loss of sFRP-1 expression is associated with poor patient prognosis. researchgate.net

Studies have shown that the epigenetic silencing of sFRP-1 contributes to breast cancer cell survival. nih.gov The re-expression of sFRP-1 in TNBC cells through treatment with epigenetic-modifying drugs like romidepsin (B612169) and decitabine (B1684300) leads to synergistic inhibition of cell growth and induction of apoptosis. researchgate.net Furthermore, knocking down sFRP-1 in TNBC cells renders them more resistant to standard chemotherapy. nih.gov A combinatorial therapy termed CHA1, consisting of epigallocatechin-3-gallate (EGCG) and decitabine, has been shown to inhibit Wnt signaling by elevating sFRP-1 levels, thereby reducing tumor growth and metastasis in preclinical TNBC models. biorxiv.org

Downregulation of Wnt inhibitors, including sFRP-1, is a common feature in non-small cell lung cancer (NSCLC) and is often associated with advanced stage and poor prognosis. oup.com Promoter hypermethylation is a key mechanism for the silencing of SFRP1 in NSCLC. oncotarget.com

Preclinical research indicates that restoring the function of Wnt inhibitors is associated with reduced Wnt signaling, decreased cell proliferation, and increased apoptosis in NSCLC models. oup.com The this compound WAY-316606 has been identified as a tool to study the effects of sFRP-1 inhibition. cancer-research-network.comtocris.commedchemexpress.com In the context of NSCLC, a long non-coding RNA, LINC01089, has been shown to act as a sponge for miR-27a, leading to increased SFRP1 expression and subsequent inhibition of the Wnt/β-catenin–EMT pathway, thereby arresting tumorigenesis. frontiersin.org This suggests that targeting the upstream regulators of sFRP-1 could be a viable therapeutic strategy.

Gastric Cancer

Secreted Frizzled-Related Protein 1 (sFRP-1) has demonstrated a paradoxical role in the pathogenesis of gastric cancer, with research pointing towards both tumor-suppressing and tumor-promoting functions. This dual role appears to be context-dependent, influenced by the specific molecular subtype of the cancer and the signaling pathways involved.

As an inhibitor of the canonical Wnt signaling pathway, sFRP-1 is expected to act as a tumor suppressor. nih.gov Indeed, some studies have shown that sFRP-1, along with other members of the sFRP family like sFRP-2 and sFRP-5, can inhibit Wnt signaling in gastric cancer cell lines, leading to reduced cell proliferation and an increase in apoptosis. mdpi.com Overexpression of sFRP-2, a related protein, has been shown to inhibit the growth of gastric xenografts. mdpi.com The downregulation of sFRP-1 can be mediated by microRNAs, such as miR-27a, which targets sFRP-1 to activate the Wnt/β-catenin pathway, thereby increasing the proliferation, migration, and invasion of gastric cancer cells. nih.gov

The table below summarizes key preclinical research findings on the role of sFRP-1 in gastric cancer.

| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway | Reference |

| Tumor-Promoting Role | Gastric Cancer Cell Lines and Patient Tissues | High sFRP-1 expression correlates with aggressive phenotype, lymph node metastasis, and poor survival. | TGF-β | nih.govnih.gov |

| Mechanism of Promotion | sFRP-1 Overexpression and Knockdown Cell Models | sFRP-1 activates TGF-β signaling via GSK3β/Rac1, promoting proliferation and invasion. | TGF-β, GSK3β/Rac1 | nih.govspandidos-publications.com |

| Tumor-Suppressing Role | Gastric Cancer Cell Lines | sFRP-1 inhibits Wnt signaling, reducing proliferation and increasing apoptosis. | Wnt | mdpi.com |

| Epigenetic Regulation | Gastric Cancer Cell Line | miR-27a targets and downregulates sFRP-1, activating Wnt/β-catenin signaling. | Wnt/β-catenin | nih.gov |

Prostate Cancer

In the context of prostate cancer, sFRP-1 is predominantly recognized as a tumor suppressor, and its loss of expression is a frequent event in disease progression. mdpi.com The primary mechanism for sFRP-1 inactivation is epigenetic silencing through hypermethylation of its gene promoter. plos.orgsemanticscholar.org

Functionally, sFRP-1 acts as a stromal-to-epithelial paracrine modulator of epithelial growth and is required for normal prostate development. plos.orgsemanticscholar.org In prostate cancer, the loss of sFRP-1 expression disrupts this balance and contributes to tumorigenesis. mdpi.com One of its key functions is to antagonize the Wnt signaling pathway; its downregulation leads to the accumulation of β-catenin and subsequent activation of Wnt target genes, promoting cancer development. plos.orgsemanticscholar.org Studies have shown an inverse correlation between the expression of sFRP-1 and β-catenin in prostate cancer patient samples. plos.org

Beyond its role as a Wnt antagonist, sFRP-1 has been shown to inhibit the transcriptional activity of the androgen receptor (AR). mdpi.complos.org The loss of sFRP-1 can therefore lead to uncontrolled AR activation, which is a critical driver in the pathogenesis of androgen-dependent prostate cancer. mdpi.comsemanticscholar.org Preclinical studies using androgen-dependent (LNCaP) and androgen-independent (DU145, PC3) prostate cancer cell lines have demonstrated that sFRP-1 levels are significantly higher in the androgen-dependent cells, which also exhibit lower levels of promoter methylation. plos.orgsemanticscholar.org

However, some recent research has introduced a more complex role for sFRP-1, particularly in the context of the tumor microenvironment and the development of castration-resistant prostate cancer (CRPC). nih.gov One study found that exogenous sFRP-1, potentially secreted by cancer-associated fibroblasts (CAFs) in the stroma, can promote a cancer stem cell (CSC) phenotype in prostate cancer cells. nih.govaacrjournals.org This was evidenced by an increase in CSC markers, enhanced tumorsphere formation, migration, and resistance to the anti-androgen drug bicalutamide (B1683754). nih.gov This effect was associated with the upregulation of Wnt/β-catenin target genes and pluripotency transcription factors like SOX2, NANOG, and OCT4, suggesting that stromal-derived sFRP-1 may contribute to disease progression and therapeutic failure. nih.gov

The table below summarizes key preclinical research findings on the role of sFRP-1 in prostate cancer.

| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway | Reference |

| Tumor Suppressor Role | Prostate Cancer Patient Tissues and Cell Lines (LNCaP, DU145, PC3) | sFRP-1 expression is frequently lost via promoter hypermethylation; loss is associated with poorer survival. | Wnt/β-catenin | plos.orgsemanticscholar.org |

| Androgen Receptor Regulation | Androgen-dependent LNCaP cells | sFRP-1 represses androgen receptor (AR) dependent transcription and inhibits cell proliferation. | Androgen Receptor Signaling | mdpi.complos.org |

| Stem Cell Phenotype Regulation | Prostate Cancer Cell Lines | Exogenous sFRP-1 treatment increased cancer stem cell markers, tumorsphere formation, and bicalutamide resistance. | Wnt/β-catenin | nih.gov |

| Stromal-Epithelial Signaling | Prostatic Stromal and Epithelial Cells | sFRP-1 is a mediator of stromal-to-epithelial signaling, with elevated expression in tumor stroma promoting epithelial cell proliferation. | Wnt/β-catenin | aacrjournals.org |

Renal Cell Carcinoma (Clear Cell Renal Cell Carcinoma)

In clear cell renal cell carcinoma (ccRCC), the most common subtype of kidney cancer, sFRP-1 predominantly functions as a tumor suppressor. nih.govaacrjournals.org Its expression is frequently lost in tumor tissues compared to normal kidney tissue, and this loss is considered an early and critical event in renal carcinogenesis. mdpi.comaacrjournals.orgaacrjournals.org The primary mechanism for the silencing of sFRP-1 is epigenetic, specifically through hypermethylation of its promoter region. nih.govaacrjournals.orgresearchgate.net

Loss of sFRP-1 leads to the aberrant activation of the Wnt signaling pathway, which is otherwise kept in check. nih.govplos.org This dysregulation results in the upregulation of Wnt target genes, such as c-myc and cyclin D1, which are potent drivers of cell proliferation and survival. aacrjournals.org Preclinical studies have demonstrated a direct link between sFRP-1 loss and the ccRCC tumor phenotype. nih.govaacrjournals.org Stable re-expression of sFRP-1 in ccRCC cell lines leads to a significant decrease in the expression of these Wnt target genes. aacrjournals.org Functionally, restoring sFRP-1 expression results in decreased cell growth in culture, inhibition of anchorage-independent growth, and a marked reduction in tumor growth in athymic nude mice models. nih.govaacrjournals.orgaacrjournals.org

While the tumor suppressor role of sFRP-1 in primary ccRCC is well-established, some studies have indicated a more complex, biphasic role in the context of metastasis. mdpi.comd-nb.info Upregulated sFRP-1 has been observed in metastatic RCC and has been linked to the invasive properties of these cells. mdpi.comjst.go.jp One study showed that knockdown of endogenous sFRP-1 in a metastatic RCC cell line reduced its invasive capabilities. mdpi.comjst.go.jp This suggests that the function of sFRP-1 may be subject to differential regulation during the progression from a primary to a metastatic state in renal cancer. unizg.hr Despite this, the hypermethylation of sFRP-1 in primary tumors is strongly associated with poorer patient survival, reinforcing its role as a critical tumor suppressor in the initial stages of the disease. plos.org

The table below summarizes key preclinical research findings on the role of sFRP-1 in renal cell carcinoma.

| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway | Reference |

| Tumor Suppressor Function | ccRCC patient tissues, ccRCC cell lines, and athymic nude mice | Loss of sFRP-1 expression via promoter hypermethylation is a common event. | Wnt | nih.govaacrjournals.orgresearchgate.net |

| Restoration of Expression | ccRCC cell lines stably re-expressing sFRP-1 | Re-expression of sFRP-1 decreased Wnt target gene expression, reduced cell growth, and inhibited tumorigenesis in vivo. | Wnt/β-catenin | nih.govaacrjournals.orgaacrjournals.org |

| Role in Metastasis | Metastatic RCC cell lines | Upregulated sFRP-1 was found in metastatic RCC and was associated with increased invasive properties. | Not specified | mdpi.comjst.go.jp |

| Prognostic Significance | TCGA Kidney Renal Clear Cell Carcinoma (KIRC) project data | Hypermethylation of the sFRP-1 gene was statistically associated with poorer survival. | Wnt | plos.org |

Ovarian Cancer (Epithelial Ovarian Cancer)

In epithelial ovarian cancer (EOC), which accounts for the majority of ovarian malignancies, sFRP-1 is established as a tumor suppressor that inhibits cancer progression primarily through the negative regulation of the Wnt/β-catenin signaling pathway. researchgate.netnih.govfrontierspartnerships.org Research has consistently shown that sFRP-1 expression is abnormally low in EOC tissues and cell lines compared to healthy tissues. researchgate.netfrontierspartnerships.org This downregulation is largely attributed to epigenetic silencing via hypermethylation of the sFRP-1 promoter. researchgate.netfrontierspartnerships.org

Preclinical studies have provided robust evidence for the anti-tumor effects of sFRP-1. In EOC cell lines, the knockdown of sFRP-1 has been shown to promote cell proliferation, migration, and invasion. researchgate.netnih.gov Conversely, overexpression of sFRP-1 inhibits these malignant phenotypes. researchgate.netfrontierspartnerships.org Mechanistically, sFRP-1 exerts its effects by antagonizing the Wnt/β-catenin pathway. researchgate.netnih.gov Overexpression of sFRP-1 leads to a decrease in the protein levels of key downstream effectors of this pathway, including β-catenin, c-myc, and Cyclin D1. researchgate.net The inhibition of β-catenin with a specific inhibitor, XAV-939, can mimic the tumor-suppressive effects of sFRP-1, further confirming the pathway's involvement. researchgate.net

The therapeutic potential of restoring sFRP-1 function has been demonstrated in animal models. In transgenic mice overexpressing the sFRP-1 gene, the growth of epithelial ovarian cancer was significantly inhibited. researchgate.netfrontierspartnerships.org Furthermore, studies have highlighted the role of other molecules in regulating sFRP-1. For instance, circ0001445, a circular RNA that is downregulated in EOC, functions by sponging miR-576-5p, which in turn leads to the upregulation of sFRP-1, thereby blocking proliferation and promoting apoptosis. iiarjournals.org These findings collectively suggest that sFRP-1 is a key therapeutic target in epithelial ovarian cancer, and strategies aimed at restoring its expression or function could be beneficial. researchgate.netnih.govfrontierspartnerships.org

The table below summarizes key preclinical research findings on the role of sFRP-1 in epithelial ovarian cancer.

| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway | Reference |

| Tumor Suppressor Role | EOC patient tissues, EOC cell lines (OVCAR4, SKOV3, etc.) | sFRP-1 expression is downregulated via hypermethylation. researchgate.netfrontierspartnerships.org Knockdown promotes proliferation, migration, and invasion. researchgate.netnih.gov | Wnt/β-catenin | researchgate.netnih.govfrontierspartnerships.org |

| Mechanism of Action | OVCAR4 cells | Overexpression of sFRP-1 inhibits Wnt/β-catenin signaling, decreasing levels of β-catenin, c-myc, and Cyclin D1. | Wnt/β-catenin | researchgate.net |

| In Vivo Efficacy | Transgenic mice overexpressing sFRP-1 | sFRP-1 overexpression significantly inhibited the growth of epithelial ovarian cancer in vivo. | Wnt/β-catenin | researchgate.netfrontierspartnerships.org |

| Upstream Regulation | EOC cell lines (SKOV3, HO8910) and nude mice | circ0001445 upregulates sFRP-1 by sponging miR-576-5p, inhibiting tumorigenesis. | Wnt/β-catenin | iiarjournals.org |

Head and Neck Squamous Cell Carcinoma (HNSCC)

In Head and Neck Squamous Cell Carcinoma (HNSCC), Secreted Frizzled-Related Protein 1 (sFRP-1) is largely characterized as a tumor suppressor. researchgate.net Its expression is often reduced or lost in HNSCC tumor tissues compared to normal counterparts. researchgate.net This downregulation is frequently a result of epigenetic modifications, highlighting the role of such changes in activating the Wnt signaling pathway in HNSCC. frontiersin.org

A key aspect of sFRP-1's function in HNSCC involves its interaction with the tumor microenvironment (TME), particularly with cancer-associated fibroblasts (CAFs). researcher.lifenih.gov Studies have shown that sFRP-1 is highly expressed in CAFs within the HNSCC TME. researcher.lifenih.gov Through a paracrine mechanism, CAF-secreted sFRP-1 can act on adjacent tumor cells to inhibit their malignant behavior. Preclinical co-culture models have demonstrated that sFRP-1 mediated by CAFs inhibits the proliferation and migration of HNSCC cells and promotes their apoptosis. researcher.lifenih.gov

The mechanism of action of sFRP-1 in HNSCC extends beyond direct effects on tumor cells to the modulation of the immune microenvironment. researcher.lifenih.gov The detection of various cytokines derived from CAFs suggests that sFRP-1's tumor-suppressive activity is also related to the regulation of immune cells within the TME. researcher.life As a negative regulator of the Wnt/β-catenin pathway, the loss of sFRP-1 in tumor cells contributes to the aberrant activation of this pathway, which is involved in multiple cellular functions critical for cancer progression, including cell survival and the self-renewal of cancer stem cells. researchgate.net These findings position sFRP-1 as a critical regulator in the HNSCC TME, and its restoration presents a potential therapeutic strategy. researcher.lifenih.gov

The table below summarizes key preclinical research findings on the role of sFRP-1 in HNSCC.

| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway/Mechanism | Reference |

| Tumor Suppressor Role | HNSCC tumor tissues | sFRP-1 expression is decreased in HNSCC tissues, often due to epigenetic silencing. | Wnt/β-catenin | researchgate.netfrontiersin.org |

| CAF-Mediated Suppression | HNSCC cells in co-culture with CAFs | sFRP-1 is highly expressed in CAFs and, when secreted, inhibits tumor cell proliferation and migration while promoting apoptosis. | Paracrine signaling from TME | researcher.lifenih.gov |

| Immune Modulation | HNSCC cells and CAFs | The mechanism of sFRP-1 action is linked to the regulation of immune cells via CAF-derived factors. | Immune microenvironment regulation | researcher.life |

| Wnt Pathway Antagonism | HNSCC cells | sFRP-1 acts as a tumor suppressor by repressing the Wnt/β-catenin signaling pathway. | Wnt/β-catenin | researchgate.net |

Pancreatic Adenocarcinoma

In pancreatic adenocarcinoma (PDAC), sFRP-1 is predominantly viewed as a tumor suppressor gene, and its downregulation is a common feature of the disease. e-century.usresearchgate.net The loss of sFRP-1 expression is significantly associated with poorer prognosis in patients. e-century.us The primary mechanism for its silencing is epigenetic, through the hypermethylation of its promoter. researchgate.netnih.gov This epigenetic inactivation is thought to be an early event in pancreatic carcinogenesis, as reduced sFRP-1 expression is observed even in lower-stage tumors. nih.gov

The loss of sFRP-1 contributes to the constitutive activation of the Wnt/β-catenin signaling pathway, which is a critical driver of pancreatic cancer development, controlling cell proliferation and differentiation. nih.govoncotarget.com In the absence of sFRP-1, Wnt ligands can freely bind to their receptors, leading to the accumulation of β-catenin and the activation of downstream target genes that promote tumorigenesis. nih.gov

However, the signaling network involving sFRP-1 in pancreatic cancer is complex. Research has shown that Hedgehog (Hh) signaling can crosstalk with the Wnt pathway through sFRP-1. aacrjournals.org In a departure from its typical tumor suppressor role, one study found that sFRP-1 expression was actually increased in the metastatic setting of pancreatic cancer. aacrjournals.org Inhibition of the Hh pathway with a Smoothened (Smo) inhibitor led to a decrease in sFRP-1 expression, which was paradoxically paralleled by an increase in the expression of β-catenin target genes. aacrjournals.org This suggests a complex interplay where Hh signaling may regulate Wnt activity via sFRP-1 in advanced disease.

Furthermore, microRNAs can also regulate sFRP-1. For instance, miR-744 is upregulated in pancreatic cancer and promotes Wnt/β-catenin signaling by directly targeting and downregulating sFRP-1, along with other negative regulators of the pathway like GSK3β and TLE3. oncotarget.com Overexpression of miR-744 enhances the stem cell-like phenotype of pancreatic cancer cells, a process that is closely linked to tumor progression and tumorigenicity. oncotarget.com

The table below summarizes key preclinical research findings on the role of sFRP-1 in pancreatic adenocarcinoma.

| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway | Reference |

| Tumor Suppressor Role | Pancreatic cancer patient tissues and cell lines | sFRP-1 expression is downregulated via promoter hypermethylation; decreased expression is associated with poor prognosis. | Wnt/β-catenin | e-century.usnih.gov |

| Epigenetic Regulation | Pancreatic cancer cell lines (PC-3, PANC-1, CFPAC-1) | Aberrant methylation of the sFRP-1 gene is a frequent event in pancreatic cancer. | Wnt | researchgate.net |

| MicroRNA Regulation | Pancreatic cancer cells and xenografts | Upregulated miR-744 directly targets and downregulates sFRP-1, activating Wnt signaling and promoting a cancer stem cell phenotype. | Wnt/β-catenin | oncotarget.com |

| Hedgehog-Wnt Crosstalk | Pancreatic cancer cell lines and patient-derived xenografts (PDX) | Hh pathway inhibition decreased sFRP-1 expression, which was associated with maintained or increased β-catenin target gene expression. | Hedgehog, Wnt/β-catenin | aacrjournals.org |

Bladder Cancer

In bladder cancer, Secreted Frizzled-Related Protein 1 (sFRP-1) is recognized as a tumor suppressor gene whose expression is frequently lost during tumor progression. researchgate.netplos.org This loss of expression is often associated with higher tumor stage and grade. researchgate.net The primary mechanisms responsible for the downregulation of sFRP-1 are epigenetic silencing through promoter hypermethylation and deletion of its chromosomal region (8p). researchgate.netnih.gov

The methylation of the sFRP-1 promoter occurs more frequently in bladder cancer tissues compared to adjacent normal tissues, and this methylation directly suppresses gene expression. nih.govnih.gov In preclinical studies using bladder cancer cell lines (T24 and 5637), sFRP-1 was found to be methylated. nih.gov Treatment of these cells with a demethylating agent successfully restored the expression of sFRP-1 mRNA and protein. nih.gov

Functionally, the loss of sFRP-1 contributes to the pathogenesis of bladder cancer by leading to the excessive activation of the Wnt/β-catenin signaling pathway. nih.govnih.gov As a natural antagonist of this pathway, the absence of sFRP-1 allows for uncontrolled signaling that can drive cell proliferation and tumor development. sigmaaldrich.com The inactivation of sFRP-1, along with other Wnt antagonists, is a common event in bladder cancer and is considered a marker of invasive disease. plos.org These findings underscore the therapeutic potential of strategies aimed at restoring sFRP-1 function, such as the use of demethylating drugs, to counteract the effects of aberrant Wnt signaling in bladder cancer. nih.govsigmaaldrich.com

The table below summarizes key preclinical research findings on the role of sFRP-1 in bladder cancer.

| Research Focus | Cell/Animal Model | Key Findings | Implicated Pathway/Mechanism | Reference |

| Tumor Suppressor Role | Bladder cancer patient tissues | Loss of sFRP-1 expression is associated with higher tumor stage and grade. | Wnt/β-catenin | researchgate.netplos.org |

| Epigenetic Silencing | Bladder cancer cell lines (T24, 5637) and patient tissues | sFRP-1 is frequently downregulated due to promoter hypermethylation. nih.gov Treatment with a demethylating agent restores sFRP-1 expression in vitro. nih.gov | DNA Methylation | nih.govnih.gov |

| Mechanism of Action | Bladder cancer cells | sFRP-1 methylation leads to excessive activation of the Wnt signaling pathway, contributing to pathogenesis. | Wnt/β-catenin | nih.gov |

| Genomic Alteration | Papillary bladder cancer tissues | Deletions of chromosome 8p, where the sFRP-1 gene is located, are considered progression markers. | Chromosomal Deletion | researchgate.net |

Acute Myeloid Leukemia

Secreted Frizzled-Related Protein 1 (sFRP1) is a known modulator of the Wnt signaling pathway, which is crucial in both normal and cancerous blood cell development. ashpublications.org In Acute Myeloid Leukemia (AML), the role of sFRP1 is complex and often linked to epigenetic modifications. ashpublications.orgmdpi.com

Studies have shown that sFRP1 expression is significantly lower in patients with AML compared to healthy individuals. tandfonline.com This reduction in sFRP1 is associated with higher white blood cell counts and is more frequently observed in less differentiated subtypes of AML. tandfonline.com One of the primary mechanisms for the silencing of sFRP1 in AML is promoter hypermethylation, an epigenetic process that suppresses gene expression. ashpublications.orgnih.govnih.gov Aberrant hypermethylation of the SFRP1 gene has been reported in a significant percentage of AML patients. nih.gov

Interestingly, the prognostic significance of sFRP1 methylation can vary. In some cases, SFRP1 methylation has been linked to a better prognosis in certain subgroups of childhood AML, particularly those with the t(8;21) translocation. ashpublications.org In this specific subtype, the fusion protein RUNX1-ETO, a product of the translocation, directly binds to the SFRP1 promoter and represses its transcription. ashpublications.org This suggests a unique mechanism of Wnt pathway activation in t(8;21) AML. ashpublications.org Conversely, other studies have associated SFRP1 hypermethylation with a poor prognosis in adult AML patients, especially those with intermediate-risk cytogenetics. mdpi.com

The restoration of sFRP1 function is being explored as a potential therapeutic strategy. In preclinical models, the re-expression of Wnt antagonists like sFRP1, often induced by demethylating agents, has been shown to inactivate the Wnt pathway and lead to the death of leukemia cells. mdpi.com This highlights the potential of targeting the epigenetic silencing of sFRP1 to inhibit leukemia progression. mdpi.comoatext.com

Brain Lower Grade Glioma

In the context of brain tumors, particularly gliomas, Secreted Frizzled-Related Protein 1 (sFRP1) is recognized as a tumor suppressor. nih.govmdpi.com Its expression is often downregulated in gliomas compared to normal brain tissue, and this reduction is associated with tumor progression and a poorer prognosis for patients. nih.govnih.gov

The primary mechanism for the silencing of SFRP1 in gliomas is epigenetic, specifically through promoter hypermethylation. mdpi.comnih.gov This process effectively turns off the gene, leading to a loss of sFRP1 protein and subsequent activation of the Wnt signaling pathway, which is known to contribute to the infiltrative nature of these tumors. nih.gov Studies have shown that SFRP1 gene silencing due to methylation is more frequent in high-grade astrocytomas (glioblastomas) than in lower-grade tumors, suggesting its role in tumor progression. cancerindex.org

Furthermore, the microRNA miR-328 has been identified as another regulator of sFRP1. nih.gov Overexpression of miR-328 can directly target and suppress SFRP1, leading to increased glioma cell invasion. nih.gov This miR-328-mediated downregulation of sFRP1 appears to be more prevalent in lower-grade astrocytic gliomas. nih.gov

Preclinical research underscores the therapeutic potential of restoring sFRP1 function. For instance, the use of hydrogen peroxide has been shown to induce demethylation of the SFRP1 promoter, suggesting a potential avenue for therapeutic intervention. mdpi.com The inverse correlation between sFRP1 expression and glioma grade, along with its association with patient survival, positions sFRP1 as a significant prognostic biomarker and a potential target for therapeutic strategies aimed at inhibiting glioma progression. nih.govnih.gov

Liver Hepatocellular Carcinoma

The role of Secreted Frizzled-Related Protein 1 (sFRP1) in Liver Hepatocellular Carcinoma (HCC) is multifaceted, with evidence suggesting both tumor-suppressive and, in some contexts, tumor-promoting functions.

As a tumor suppressor, sFRP1 expression is often significantly reduced in HCC tumor tissues compared to adjacent non-tumorous liver tissue. iiarjournals.orgiiarjournals.orgnih.gov This downregulation is frequently attributed to epigenetic silencing through promoter hypermethylation. nih.gov The loss of sFRP1 expression is associated with poorer prognosis, larger tumor size, and the presence of vascular invasion. iiarjournals.orgiiarjournals.orgnih.gov In preclinical studies, restoring sFRP1 expression in hepatoma cells has been shown to abrogate the pro-tumorigenic effects induced by factors like the Hepatitis C virus core protein, leading to reduced cell proliferation, migration, and invasion. nih.govresearchgate.net This is achieved, in part, by inhibiting the Wnt/β-catenin signaling pathway. nih.gov

Conversely, some research points to a pro-tumoral role for sFRP1. In the context of chronic stress, norepinephrine (B1679862) can stimulate hepatic stellate cells (HSCs) to secrete sFRP1. nih.gov This secreted sFRP1 can then promote HCC progression by enhancing a Wnt16B/β-catenin positive feedback loop, leading to increased epithelial-mesenchymal transition (EMT), proliferation, and cancer stem cell characteristics. nih.govresearchgate.net In these scenarios, higher levels of sFRP1 in the non-tumoral liver tissue were associated with HCC progression. nih.gov

These seemingly contradictory findings highlight the context-dependent nature of sFRP1's function in HCC, likely influenced by the cellular source of sFRP1 and the specific signaling microenvironment of the tumor.

Mesothelioma

In malignant mesothelioma, Secreted Frizzled-Related Protein 1 (sFRP1) is recognized as a tumor suppressor gene whose expression is frequently downregulated. medigraphic.com This downregulation is a key event in the pathogenesis of mesothelioma and is often caused by epigenetic silencing through promoter hypermethylation. medigraphic.comnih.gov

Long-term exposure to asbestos, a primary risk factor for mesothelioma, has been linked to the hypermethylation of the SFRP1 gene, leading to its reduced expression in the mesothelium. nih.gov This loss of sFRP1 contributes to the activation of the Wnt signaling pathway, which is implicated in the development and progression of this aggressive cancer. medigraphic.comnih.gov

Studies have shown that the expression of the entire secreted frizzled-related protein gene family, including SFRP1, is decreased in human mesothelioma. medigraphic.com The aberrant methylation of the SFRP1 promoter is a common finding in mesothelioma tumor samples. medigraphic.com This epigenetic inactivation of sFRP1 highlights its potential as a biomarker for mesothelioma and as a target for therapeutic intervention aimed at restoring its tumor-suppressive function.

Pheochromocytoma and Paraganglioma

The role of Secreted Frizzled-Related Protein 1 (sFRP1) in pheochromocytoma and paraganglioma is not as extensively studied as in other cancers. However, genomic analyses have identified alterations in the chromosomal region where the SFRP1 gene is located.

Pheochromocytomas and paragangliomas are neuroendocrine tumors that can be associated with various genetic mutations. While specific studies focusing solely on sFRP1 inhibitors in these tumors are limited, broader genomic studies have pointed to the involvement of chromosomal regions that include the SFRP1 gene. For instance, loss of heterozygosity on the short arm of chromosome 1 (1p), where SFRP1 is not located, has been identified as a significant genetic event in the development of these tumors, suggesting the presence of tumor suppressor genes in this region. nih.gov

More comprehensive genomic analyses of various cancers have included pheochromocytoma and paraganglioma, noting genomic alterations such as amplifications in the SFRP1 gene in some cases. researchgate.net The implications of these amplifications, and whether they lead to an oncogenic or a paradoxical tumor-suppressive role in this specific context, require further investigation. The functional consequence of such genomic alterations in sFRP1 and the potential for targeting this pathway in pheochromocytoma and paraganglioma remain areas for future preclinical research.

Rectum Adenocarcinoma

In rectum adenocarcinoma, a subtype of colorectal cancer (CRC), Secreted Frizzled-Related Protein 1 (sFRP1) is well-established as a tumor suppressor that is frequently inactivated. plos.orgamegroups.org The downregulation of sFRP1 is a key event in the initiation and progression of this cancer, primarily through the activation of the Wnt signaling pathway. plos.orgd-nb.info

The most common mechanism for the silencing of SFRP1 in rectum adenocarcinoma is epigenetic, specifically promoter hypermethylation. plos.orgd-nb.info This leads to a decrease in sFRP1 protein expression in the tumor tissue compared to the surrounding normal tissue. plos.orgamegroups.org The loss of sFRP1 allows for the unopposed activation of the Wnt pathway, which drives cell proliferation and tumor growth. plos.org

Studies have shown that SFRP1 methylation is a frequent event in colorectal tumors and can be detected in patient samples, making it a potential biomarker for diagnosis and prognosis. cancerindex.orgd-nb.info The expression of sFRP1 has also been linked to the tumor microenvironment. For instance, in the normal adjacent tissue of colorectal carcinomas, myofibroblasts in the stroma express sFRP1, which may act as a paracrine inhibitor of epithelial cell proliferation. plos.org The loss of this stromal sFRP1 expression in the tumor itself could contribute to tumor growth. plos.org

The significant correlation between SFRP1 expression and the infiltration of various immune cells, such as B cells, CD8+ T cells, and macrophages, in rectal cancer suggests that sFRP1 may also play a role in modulating the tumor immune microenvironment. amegroups.org

Sarcoma

The role of Secreted Frizzled-Related Protein 1 (sFRP1) in sarcomas, a diverse group of tumors arising from mesenchymal tissue, is an emerging area of research. While not as extensively characterized as in other cancers, there is evidence to suggest that sFRP1 may have divergent roles depending on the sarcoma subtype.

In some contexts, sFRP1 appears to act as a tumor suppressor. The Wnt signaling pathway, which sFRP1 inhibits, is known to be involved in the development and progression of various sarcomas. Therefore, the loss of sFRP1 could contribute to tumorigenesis by allowing for uncontrolled Wnt signaling.

However, other studies have indicated a potential oncogenic role for sFRP1 in certain sarcoma subtypes. For example, enriched sFRP1 expression has been found in metastatic osteosarcoma. mdpi.com This suggests that in some advanced or metastatic sarcomas, sFRP1 may paradoxically promote tumor progression. The mechanisms underlying this dual role are not yet fully understood but may involve interactions with other signaling pathways or context-dependent effects within the tumor microenvironment.

Comprehensive genomic analyses have also identified genomic alterations, such as amplifications, in the SFRP1 gene in some sarcoma cases. researchgate.net The functional consequences of these alterations and their clinical significance in sarcoma patients require further investigation. The complex and potentially subtype-specific role of sFRP1 in sarcomas highlights the need for more detailed preclinical research to elucidate its function and to determine the potential of sFRP1 inhibitors as a therapeutic strategy.

Skin Cutaneous Melanoma

In the realm of skin cutaneous melanoma, Secreted Frizzled-Related Protein 1 (sFRP-1) is predominantly recognized for its tumor-suppressive functions. Research indicates that the expression of sFRP-1 is frequently diminished in melanoma, a change that is associated with the activation of the Wnt/β-catenin signaling pathway. frontierspartnerships.org This aberrant signaling is a common feature in melanoma and contributes to its progression. frontierspartnerships.org

Preclinical investigations have revealed that a reduction in sFRP-1 can facilitate the invasive properties of melanoma cells. frontierspartnerships.org The restoration of sFRP-1 expression is therefore considered a promising therapeutic strategy. Studies have shown that reintroducing sFRP-1 can lead to a decrease in the nuclear localization of β-catenin, a key event in the Wnt signaling cascade, thereby inhibiting the proliferation of melanoma cells. frontierspartnerships.org

Furthermore, preliminary research has identified sFRP-1 as a significant factor in modulating the metabolic processes and cellular plasticity of melanoma. researchgate.net These findings suggest that sFRP-1 may play a role in how melanoma cells evade the immune system and metastasize. researchgate.net The potential for sFRP-1 to influence the tumor microenvironment and its response to immunotherapies is an active area of investigation. researchgate.net

Preclinical Research Highlights for sFRP-1 in Skin Cutaneous Melanoma

| Finding | Implication | Reference(s) |

|---|---|---|

| Decreased sFRP-1 expression is common in melanoma. | Suggests a tumor suppressor role for sFRP-1. | frontierspartnerships.org |

| Reduced sFRP-1 enhances canonical Wnt signaling. | Contributes to melanoma progression. | frontierspartnerships.org |

| sFRP-1 modulates melanoma metabolism and plasticity. | May influence immune evasion and metastasis. | researchgate.net |

| Restoration of sFRP-1 inhibits melanoma cell proliferation. | Highlights its potential as a therapeutic target. | frontierspartnerships.org |

Stomach Adenocarcinoma

The role of Secreted Frizzled-Related Protein 1 (sFRP-1) in stomach adenocarcinoma is complex, with studies presenting seemingly contradictory findings. On one hand, sFRP-1 is often described as a tumor suppressor, with its expression being downregulated in gastric cancer. mdpi.com This downregulation is thought to contribute to the activation of the Wnt signaling pathway, which is implicated in the development and progression of the disease. uni-heidelberg.de The loss of sFRP-1 expression can be due to epigenetic modifications, such as the hypermethylation of its gene promoter. uni-heidelberg.de

Conversely, other research suggests that in certain contexts, sFRP-1 may have oncogenic properties. Overexpression of sFRP-1 has been observed in some cases of gastric cancer and has been linked to a more aggressive phenotype, including enhanced growth and stem cell-like characteristics. mdpi.com In these instances, sFRP-1 appears to potentiate other signaling pathways, such as Notch and Hedgehog, which are also involved in the progression of gastric cancer. mdpi.com

Furthermore, there is evidence that sFRP-1 can modulate the transforming growth factor-beta (TGF-β) signaling pathway. In some gastric cancer cells, overexpression of sFRP-1 has been shown to activate TGF-β signaling, which is associated with increased cell proliferation, epithelial-mesenchymal transition (EMT), and invasion. hudson.org.au

Preclinical Research Highlights for sFRP-1 in Stomach Adenocarcinoma

| Finding | Implication | Reference(s) |

|---|---|---|

| sFRP-1 expression is often downregulated in gastric cancer. | Suggests a tumor suppressor role through Wnt pathway inhibition. | mdpi.com |

| Overexpression of sFRP-1 is linked to an aggressive phenotype. | May indicate a context-dependent oncogenic function. | mdpi.com |

| sFRP-1 can potentiate Notch and Hedgehog signaling. | Suggests involvement in multiple cancer-related pathways. | mdpi.com |

| sFRP-1 can modulate TGF-β signaling. | May influence cell proliferation, EMT, and invasion. | hudson.org.au |

Testicular Germ Cell Tumors

In the context of testicular germ cell tumors (TGCTs), research has indicated that the Wnt signaling pathway is active and plays a role in tumor development. researchgate.net The expression of Secreted Frizzled-Related Protein 1 (sFRP-1), an inhibitor of this pathway, has been found to be lower in both seminomas and mixed/non-seminomatous tumors when compared to benign testicular tissue. amegroups.org This suggests that a reduction in sFRP-1 may contribute to the pathogenesis of these tumors by allowing for unchecked Wnt signaling.

A study examining the expression of sFRP family members found that both sFRP1 and sFRP3 were significantly decreased in TGCTs. amegroups.org This downregulation of Wnt pathway inhibitors points towards their potential role as tumor suppressors in this type of cancer. The loss of these inhibitory proteins could lead to increased proliferation and survival of tumor cells.

While direct preclinical studies on sFRP-1 inhibitors for the treatment of TGCTs are limited, the observed downregulation of sFRP-1 in these tumors suggests that restoring its function or otherwise inhibiting the Wnt pathway could be a viable therapeutic strategy. Further research is needed to explore the efficacy of targeting this pathway in preclinical models of testicular germ cell tumors.

Preclinical Research Highlights for sFRP-1 in Testicular Germ Cell Tumors

| Finding | Implication | Reference(s) |

|---|---|---|

| Wnt signaling is active in testicular germ cell tumors. | Suggests the Wnt pathway is a potential therapeutic target. | researchgate.net |

| sFRP-1 expression is lower in TGCTs compared to benign tissue. | Indicates a possible tumor suppressor role for sFRP-1. | amegroups.org |

| Both sFRP1 and sFRP3 expression are decreased in TGCTs. | Reinforces the idea of Wnt pathway dysregulation in this cancer. | amegroups.org |

| Limited direct preclinical studies on sFRP-1 inhibitors in TGCTs. | Highlights the need for further investigation into this area. |

Thyroid Carcinoma

In thyroid carcinoma, Secreted Frizzled-Related Protein 1 (sFRP-1) is generally considered to act as a tumor suppressor by inhibiting the Wnt signaling pathway. researchgate.net The silencing of sFRP-1, often through epigenetic mechanisms like promoter hypermethylation, is a common event in thyroid cancer and is thought to contribute to the activation of the canonical Wnt pathway. researchgate.net This can lead to increased cell proliferation and the progression of the disease.

Some studies, however, present a more nuanced picture. For instance, one study found that while the Wnt inhibitor Dkk-1 had an inhibitory effect on the viability of papillary thyroid carcinoma (PTC) cells, sFRP-1 did not show the same effect. plos.org This suggests that the role of different Wnt inhibitors may vary and could be context-dependent within thyroid cancer subtypes.

Another study demonstrated that the microRNA miR-509-5p could promote the proliferation and invasion of PTC cells by directly suppressing the expression of sFRP-1. frontiersin.org Conversely, the overexpression of sFRP-1 was shown to inhibit the proliferation, migration, and invasion of PTC cells. frontiersin.org These findings underscore the potential of sFRP-1 as a therapeutic target and suggest that strategies aimed at restoring its expression or function could be beneficial in the treatment of thyroid carcinoma.

Preclinical Research Highlights for sFRP-1 in Thyroid Carcinoma

| Finding | Implication | Reference(s) |

|---|---|---|

| sFRP-1 is often silenced in thyroid cancer. | Suggests a tumor suppressor role through Wnt pathway inhibition. | researchgate.net |

| miR-509-5p promotes PTC cell proliferation by suppressing sFRP-1. | Highlights a mechanism of sFRP-1 downregulation. | frontiersin.org |

| Overexpression of sFRP-1 inhibits PTC cell proliferation and invasion. | Supports the therapeutic potential of restoring sFRP-1 function. | frontiersin.org |

| The effects of different Wnt inhibitors may vary in thyroid cancer. | Suggests the need for targeted approaches based on specific subtypes. | plos.org |

Thymoma

The role of Secreted Frizzled-Related Protein 1 (sFRP-1) in thymoma is not as well-defined as in other cancers, and preclinical research specifically focusing on sFRP-1 inhibitors in this context is limited. However, the Wnt signaling pathway, which sFRP-1 inhibits, is known to be involved in the development and maintenance of the thymus. nih.gov Dysregulation of this pathway has been implicated in the pathogenesis of thymic epithelial tumors (TETs), including thymomas. researchgate.net

One study investigating Wnt signaling in TETs found increased expression of other members of the sFRP family, namely SFRP2 and SFRP5, in certain subtypes of thymoma. This suggests that while sFRPs are present and may play a role in the biology of these tumors, the specific contribution of sFRP-1 remains to be fully elucidated.

Another study highlighted the importance of the Wnt4 ligand in driving a non-canonical Wnt pathway in aggressive subtypes of thymoma and thymic carcinoma. While this study did not directly investigate sFRP-1, it underscores the relevance of the Wnt signaling network in these tumors. Given the established role of sFRP-1 as a Wnt antagonist, it is plausible that its dysregulation could contribute to thymoma development, but further research is required to confirm this and to explore the therapeutic potential of sFRP-1 inhibitors in this rare cancer.

Preclinical Research Highlights for sFRP-1 in Thymoma

| Finding | Implication | Reference(s) |

|---|---|---|

| Wnt signaling is involved in thymus development and TET pathogenesis. | Suggests the Wnt pathway is a potential therapeutic target in thymoma. | researchgate.netnih.gov |

| Increased expression of SFRP2 and SFRP5 in some thymoma subtypes. | Indicates a potential role for sFRP family members in thymoma biology. | |

| Wnt4 drives a non-canonical pathway in aggressive TETs. | Highlights the complexity of Wnt signaling in these tumors. | |

| Limited direct preclinical research on sFRP-1 in thymoma. | Underscores the need for further investigation in this area. |

Uterine Corpus Endometrial Carcinoma

In uterine corpus endometrial carcinoma, Secreted Frizzled-Related Protein 1 (sFRP-1) is primarily viewed as a tumor suppressor. Research has shown that the expression of sFRP-1 is often downregulated in patients with high-grade endometrial cancer. researchgate.net This decrease in sFRP-1 expression has been associated with a higher likelihood of disease recurrence, both locally and at distant sites. researchgate.net